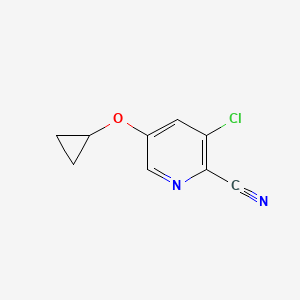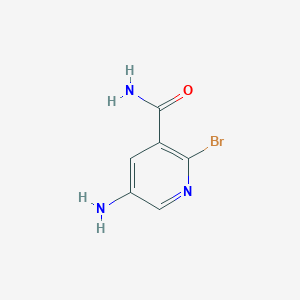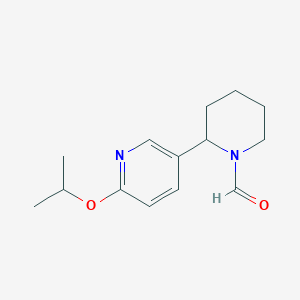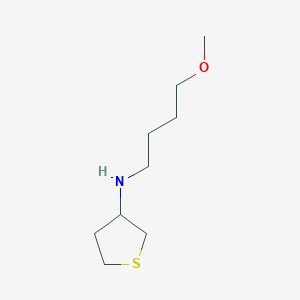![molecular formula C8H6ClN3 B15230446 4-Chloro-2-methylpyrido[4,3-d]pyrimidine](/img/structure/B15230446.png)
4-Chloro-2-methylpyrido[4,3-d]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-2-methylpyrido[4,3-d]pyrimidine is a heterocyclic compound that belongs to the pyridopyrimidine family. This compound is characterized by the presence of a chlorine atom at the 4th position and a methyl group at the 2nd position on the pyrido[4,3-d]pyrimidine ring system. It has a molecular formula of C8H6ClN3 and a molecular weight of 179.61 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-methylpyrido[4,3-d]pyrimidine can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 2-amino-3-chloropyridine with formamide under reflux conditions can yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
4-Chloro-2-methylpyrido[4,3-d]pyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 4th position can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium thiolate can be used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield 4-amino-2-methylpyrido[4,3-d]pyrimidine .
Applications De Recherche Scientifique
4-Chloro-2-methylpyrido[4,3-d]pyrimidine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 4-Chloro-2-methylpyrido[4,3-d]pyrimidine involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an inhibitor of dihydrofolate reductase, thereby interfering with DNA synthesis and cell proliferation .
Comparaison Avec Des Composés Similaires
4-Chloro-2-methylpyrido[4,3-d]pyrimidine can be compared with other similar compounds such as:
2-Chloro-4-methylpyridine: This compound has a similar structure but lacks the pyrimidine ring.
4-Chloro-2-methylpyrido[3,4-d]pyrimidine: This is an isomer with a different arrangement of the nitrogen atoms in the ring system.
Pyrido[2,3-d]pyrimidine derivatives: These compounds have variations in the position of the nitrogen atoms and substituents, leading to different biological activities.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C8H6ClN3 |
|---|---|
Poids moléculaire |
179.60 g/mol |
Nom IUPAC |
4-chloro-2-methylpyrido[4,3-d]pyrimidine |
InChI |
InChI=1S/C8H6ClN3/c1-5-11-7-2-3-10-4-6(7)8(9)12-5/h2-4H,1H3 |
Clé InChI |
UCUWETUKFQSXKN-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC2=C(C=NC=C2)C(=N1)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-butyl 5-fluoro-2-oxo-3H-pyrrolo[2,3-b]pyridine-1-carboxylate](/img/structure/B15230363.png)
![3-Chlorofuro[2,3-b]pyridine](/img/structure/B15230369.png)


![1,11-dihydro-2H-pyrimido[4,5-a]carbazol-2-one](/img/structure/B15230404.png)





![tert-Butyl 1-methyl-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B15230442.png)

![3-Benzyl-2-cyclopropyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B15230458.png)
![7-Bromo-4-methoxy-2,3-dihydro-1H-pyrrolo[2,3-c]pyridine](/img/structure/B15230459.png)
